Chemical properties of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol
Chemical properties of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isothiazole Scaffold
The isothiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry. Unlike its 1,3-thiazole isomer, the 1,2-thiazole (isothiazole) arrangement imparts distinct electronic and conformational properties to molecules. These derivatives are integral to a wide array of biologically active compounds, demonstrating therapeutic potential across various domains including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant applications[1][2]. The molecule 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol represents a key pharmacophore, combining the privileged isothiazole scaffold with a flexible propanol sidechain and a methoxy substitution that can significantly influence metabolic stability and receptor binding affinity.
This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol, offering valuable insights for its utilization in drug discovery and development programs.
Physicochemical and Predicted Properties
| Property | Predicted Value / Information | Basis for Prediction / Source |
| Molecular Formula | C₇H₁₁NO₂S | Calculated from structure |
| Molecular Weight | 173.23 g/mol | Calculated from structure |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar short-chain alcohols and substituted thiazoles[3]. |
| Boiling Point | Not available (Predicted to be >200 °C) | High boiling point expected due to the polar alcohol group and heterocyclic core. |
| Melting Point | Not available | Will depend on crystalline packing efficiency. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO) and moderately soluble in water. | The propanol side chain enhances water solubility compared to a simple alkyl-substituted isothiazole. |
| XlogP (Predicted) | ~0.5 - 1.5 | The methoxy group and hydroxyl group contribute to a balanced lipophilicity, favorable for drug candidates. Analogous compounds like (3-methoxy-1,2-thiazol-5-yl)methanesulfonamide have a predicted XlogP of -0.2[4]. |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol can be approached through a multi-step pathway, leveraging established methods for isothiazole ring formation and side-chain manipulation. The Hantzsch synthesis, while common for 1,3-thiazoles, is not directly applicable here; instead, construction of the 1,2-thiazole ring often involves the cyclization of a β-thioxoamide or related precursors.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of a Key Intermediate, 5-(chloromethyl)-3-methoxyisothiazole
This crucial intermediate provides a reactive handle at the 5-position of the isothiazole ring. Its synthesis has been reported in the literature, often starting from more basic precursors to build the isothiazole core.
Step 2: Chain Extension via Grignard Reaction
The propanol side chain can be constructed by reacting the chloromethyl intermediate with a suitable two-carbon nucleophile, followed by reduction. A common and effective method involves a Grignard reagent.
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of ethylene oxide in THF is added dropwise at a controlled temperature (e.g., 0 °C) to form the Grignard reagent, 2-chloroethoxymagnesium chloride.
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Coupling Reaction: A solution of 5-(chloromethyl)-3-methoxyisothiazole in anhydrous THF is added slowly to the prepared Grignard reagent. A catalytic amount of a copper(I) salt, such as CuI, is often necessary to facilitate this cross-coupling reaction. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 3: Reduction to the Final Product
The resulting intermediate from the coupling reaction would be a ketone or an ester depending on the exact synthons used. For this guide, we will assume a pathway that leads to an ester, methyl 3-(3-methoxy-1,2-thiazol-5-yl)propanoate, which can be readily reduced.
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Reduction: The purified ester intermediate is dissolved in a suitable solvent such as anhydrous THF or diethyl ether under a nitrogen atmosphere. A reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is fully consumed (monitored by TLC).
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Quenching and Isolation: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting solids are filtered off, and the filtrate is concentrated. The residue is redissolved in an organic solvent, dried, and concentrated to yield the final product, 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol.
Chemical Reactivity and Stability
The reactivity of 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol is governed by its principal functional groups: the primary alcohol, the methoxy-substituted isothiazole ring, and the propyl linker.
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Primary Alcohol: The hydroxyl group is the most reactive site for many transformations. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to alkyl halides. These reactions provide a gateway to further functionalization and the creation of diverse compound libraries for structure-activity relationship (SAR) studies.
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Isothiazole Ring: The isothiazole ring is generally stable under many reaction conditions. The methoxy group at the 3-position is an electron-donating group, which can influence the regioselectivity of electrophilic substitution reactions on the ring, should they be forced. The N-S bond is the weakest point of the ring and can be cleaved under certain reductive conditions (e.g., with Raney Nickel).
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Stability: The compound is expected to be stable under standard storage conditions (cool, dry, and dark). It is advisable to store it under an inert atmosphere to prevent slow oxidation of the alcohol functionality. Strong acidic or basic conditions should be avoided to prevent potential degradation of the isothiazole ring.
Potential Applications in Drug Development
The structural motifs present in 3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol suggest significant potential for its use as a scaffold or intermediate in drug discovery.
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Versatile Scaffold: Thiazole and isothiazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties[1][5][6]. The title compound serves as an excellent starting point for building more complex molecules targeting these therapeutic areas.
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Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic cores. The isothiazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. For instance, related pyrazole-containing structures have been optimized into potent Janus kinase (JAK) inhibitors[7]. The propanol side chain can be modified to extend into other regions of the kinase domain to enhance potency and selectivity.
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Metabolic and Physicochemical Modulation: The methoxy group can block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The alcohol provides a handle for creating prodrugs (e.g., esters) or for attaching solubilizing groups to improve aqueous solubility.
Conclusion
3-(3-Methoxy-1,2-thiazol-5-yl)propan-1-ol is a compound of significant interest for medicinal chemistry and drug development. While direct experimental data is limited, its chemical properties can be reliably inferred from its structure and related analogues. The proposed synthetic route offers a viable strategy for its preparation, enabling its use as a versatile building block. The combination of the biologically active isothiazole core with a modifiable propanol side chain makes it an attractive scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is highly warranted.
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